Methyl-D3 chloroformate
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Overview
Description
It is a chemical compound with the molecular formula C₂D₃ClO₂ and a molecular weight of 97.52 g/mol . This compound is used in various scientific applications, particularly in the field of analytical chemistry due to its stable isotope labeling properties.
Preparation Methods
Methyl-D3 chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction involves the following steps:
Reaction with Phosgene: Anhydrous methanol reacts with phosgene (COCl₂) to produce methyl chloroformate and hydrogen chloride (HCl). [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{ClC(O)OCH}_3 + \text{HCl} ]
Deuteration: The methyl group in methyl chloroformate is replaced with a deuterated methyl group (CD₃) to produce this compound.
Chemical Reactions Analysis
Methyl-D3 chloroformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form deuterated methanol (CD₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂). [ \text{ClC(O)OCD}_3 + \text{H}_2\text{O} \rightarrow \text{CD}_3\text{OH} + \text{HCl} + \text{CO}_2 ]
Substitution Reactions:
Decomposition: When heated, it decomposes to release hydrogen chloride, phosgene, chlorine, or other toxic gases.
Scientific Research Applications
Methyl-D3 chloroformate is widely used in scientific research, particularly in:
Analytical Chemistry: It is used as a derivatization reagent for gas chromatographic separation of amino and organic acids.
Biological Research: It is used to study metabolic pathways and the function of biological systems by labeling specific metabolites.
Mechanism of Action
The mechanism of action of methyl-D3 chloroformate involves its ability to form stable derivatives with amino and carboxylic acid groups. This derivatization process enhances the volatility and stability of the metabolites, allowing for their precise analysis using GC-MS techniques. The labeled derivatives can be easily identified and quantified, providing valuable insights into metabolic processes .
Comparison with Similar Compounds
Methyl-D3 chloroformate is compared with other similar compounds such as:
Methyl chloroformate: The non-deuterated version, which has similar chemical properties but lacks the stable isotope labeling.
Ethyl chloroformate: Another chloroformate ester used for similar derivatization purposes but with an ethyl group instead of a methyl group.
Propyl chloroformate: Similar to ethyl chloroformate but with a propyl group, used for derivatization in analytical chemistry.
This compound’s uniqueness lies in its deuterated methyl group, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts.
Properties
IUPAC Name |
trideuteriomethyl carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?
A1: The research paper [] delves into the mechanism of methylation of anisole by this compound, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that this compound acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.
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